2-Bromo-5-chloro-4-(trifluoromethyl)pyridine

Catalog No.
S890928
CAS No.
1188476-72-3
M.F
C6H2BrClF3N
M. Wt
260.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-chloro-4-(trifluoromethyl)pyridine

CAS Number

1188476-72-3

Product Name

2-Bromo-5-chloro-4-(trifluoromethyl)pyridine

IUPAC Name

2-bromo-5-chloro-4-(trifluoromethyl)pyridine

Molecular Formula

C6H2BrClF3N

Molecular Weight

260.44 g/mol

InChI

InChI=1S/C6H2BrClF3N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H

InChI Key

LUCNBTHJRJGMTJ-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1Br)Cl)C(F)(F)F

Canonical SMILES

C1=C(C(=CN=C1Br)Cl)C(F)(F)F
  • Medicinal Chemistry: The introduction of halogens (bromine and chlorine) and the trifluoromethyl group can affect the lipophilicity, metabolic stability, and biological activity of a molecule [PubChem, Compound Summary for 2-Bromo-4-(trifluoromethyl)pyridine, ]. These properties are crucial factors in drug development. Therefore, 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine could be a scaffold for designing new drugs.
  • Material Science: Halogenated and trifluoromethylated pyridine derivatives have been explored for their applications in organic light-emitting diodes (OLEDs) [ScienceDirect, D.-F. Zhang et al., Recent advances in non-doped thermally activated delayed fluorescence (TADF) materials, Dyes and Pigments, Volume 119, 2015, Pages 132-145, ]. The presence of similar functional groups in 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine suggests it might hold potential for investigation in OLED research.

2-Bromo-5-chloro-4-(trifluoromethyl)pyridine is a heterocyclic compound with the molecular formula C6H2BrClF3NC_6H_2BrClF_3N and a molecular weight of 260.44 g/mol. This compound contains a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl group, which contributes to its unique chemical properties. The presence of these halogen substituents enhances its reactivity and influences its applications in various fields, particularly in medicinal chemistry and materials science .

, including:

  • Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles, making this compound useful for synthesizing more complex molecules.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to specific positions on the pyridine ring, allowing for further functionalization.
  • Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis .

The synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine can be achieved through several methods:

  • Halogenation of Pyridine Derivatives: Starting from 4-(trifluoromethyl)pyridine, bromination and chlorination can be performed using appropriate halogenating agents.
  • Nucleophilic Substitution: A suitable precursor such as 2-bromo-5-chloro-pyridine can undergo nucleophilic substitution reactions to introduce the trifluoromethyl group.
  • Multi-step Synthesis: Combining various synthetic techniques, including functional group transformations and coupling reactions, allows for the construction of this compound from simpler starting materials .

2-Bromo-5-chloro-4-(trifluoromethyl)pyridine has several applications:

  • Pharmaceutical Intermediates: It serves as a key building block in the synthesis of pharmaceutical compounds due to its unique functional groups.
  • Material Science: This compound is used in the development of advanced materials, including polymers and coatings that require specific thermal or chemical properties.
  • Ligands in Coordination Chemistry: It acts as a ligand in coordination complexes, particularly with transition metals like zinc(II), enhancing their catalytic properties .

Interaction studies involving 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways to form new chemical entities. Additionally, research into its interactions with biological targets may reveal potential therapeutic applications or toxicological profiles .

Several compounds share structural similarities with 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine1256820-00-40.85Different substitution pattern on the pyridine ring
2-Bromo-3-(difluoromethyl)pyridine175205-81-90.82Contains difluoromethyl instead of trifluoromethyl
2-Chloro-4-(trifluoromethyl)pyridine81565-18-60.79Lacks bromine substitution
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine71701-92-30.71Different position of bromine and chlorine
2-Bromo-4-(trifluoromethyl)pyridine175205-82-00.71No chlorine substitution

These compounds exhibit variations in their substitution patterns and functional groups, which significantly influence their chemical behavior and potential applications .

XLogP3

3.4

Wikipedia

2-Bromo-5-chloro-4-(trifluoromethyl)pyridine

Dates

Modify: 2023-08-16

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